molecular formula C9H9NO B8608200 3-Ethyl-1,2-benzisoxazole

3-Ethyl-1,2-benzisoxazole

Cat. No.: B8608200
M. Wt: 147.17 g/mol
InChI Key: YVSALFTUYBPYQI-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-benzisoxazole is a heterocyclic compound consisting of a benzene ring fused to an isoxazole moiety, with an ethyl group substituted at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Benzisoxazole derivatives are renowned for their diverse pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer effects . Additionally, 3-alkylated benzisoxazoles are isosteric to indoles, enabling them to mimic endogenous biomolecules and interact with enzymes or receptors .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-ethyl-1,2-benzoxazole

InChI

InChI=1S/C9H9NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3

InChI Key

YVSALFTUYBPYQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=CC=CC=C21

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders :
    • 3-Ethyl-1,2-benzisoxazole derivatives have been studied for their potential in treating neurological disorders. For instance, compounds containing the benzisoxazole moiety have shown promise as acetylcholinesterase inhibitors, which are beneficial in alleviating memory deficits associated with Alzheimer's disease .
  • Psychiatric Disorders :
    • Several benzisoxazole derivatives are utilized as antipsychotic agents. Notable examples include risperidone and paliperidone, which are FDA-approved medications for schizophrenia and bipolar disorder . These compounds interact with dopaminergic and serotonergic receptors, providing therapeutic effects in mood stabilization.
  • Antiepileptic Properties :
    • The compound has been linked to antiepileptic activity, particularly through derivatives like zonisamide, which is effective in treating epilepsy . The mechanisms often involve modulation of neurotransmitter systems.

Antimicrobial Activity

  • Antibiotic Research :
    • Recent studies have identified this compound as a promising lead compound against multi-drug resistant bacteria such as Acinetobacter baumannii. This compound demonstrated significant antibacterial activity with minimum inhibitory concentrations as low as 6.25 μg/ml . The mechanism of action appears to involve targeting bacterial metabolic processes.
  • Antifungal Activity :
    • Benzisoxazole derivatives have also been evaluated for antifungal properties. In vitro studies showed effectiveness against various fungal strains, suggesting their potential use in treating fungal infections .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeExample CompoundsTarget ConditionsReferences
Acetylcholinesterase Inhibition3-(N-benzyl piperidinyl ethyl) 1,2-benzisoxazoleAlzheimer's Disease
AntipsychoticRisperidone, PaliperidoneSchizophrenia, Bipolar Disorder
AntiepilepticZonisamideEpilepsy
AntibacterialThis compoundMulti-drug resistant A. baumannii
AntifungalVarious derivativesFungal Infections

Synthesis and Development

The synthesis of this compound typically involves the cyclization of o-hydroxy phenyl ketoximes with nitrogen or oxygen-containing reagents . Advances in synthetic methodologies have focused on greener techniques that enhance yield while minimizing environmental impact.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 3-substituent significantly influences molecular geometry, stability, and reactivity. Key comparisons include:

Compound Molecular Formula Substituent(s) Melting Point (°C) Solubility Key Structural Features
3-Ethyl-1,2-benzisoxazole C₉H₉NO 3-Ethyl Not reported Lipophilic solvents Planar isoxazole ring; ethyl enhances lipophilicity
3-Chloro-1,2-benzisoxazole C₇H₄ClNO 3-Chloro 64–65 Chloroform, acetone Electron-withdrawing Cl increases reactivity
3-Bromomethyl-1,2-benzisoxazole C₈H₆BrNO 3-Bromomethyl 75–77 Dichloromethane, THF Bromine enables nucleophilic substitution
exo-THPO C₇H₁₀N₂O₂ 3-Hydroxy, 4-amino Not reported Aqueous buffers Tetrahydro ring enhances conformational flexibility
Zonisamide C₈H₁₃N₂O₃S 3-Methanesulfonamide 180–182 DMSO, ethanol Sulfonamide group improves CNS bioavailability
  • Planarity and Reactivity : The isoxazole ring in this compound is planar, similar to 3-chloro and 3-bromomethyl derivatives. However, bulky substituents like ethyl or bromomethyl induce steric hindrance, affecting intermolecular interactions .
  • Dissociation Constants (pKa) : 3-Hydroxy derivatives (e.g., exo-THPO) exhibit pKa values influenced by substituents. For instance, nitro or chloro groups at the 5- or 7-positions reduce basicity compared to ethyl .

Pharmacological Activities

Compound Key Pharmacological Activities Mechanism of Action
This compound Antipsychotic (potential), antimicrobial Dopamine/serotonin receptor modulation
3-Chloro-1,2-benzisoxazole Antimicrobial, antitumor Electrophilic reactivity for DNA/protein binding
exo-THPO Anticonvulsant (GABA transporter inhibition) Non-competitive inhibition of GABA uptake
Zonisamide Antiseizure, neuroprotective Sodium/calcium channel blockade
5-Nitro-3-hydroxy derivatives Anti-trichomonal N-alkylation enhances antiparasitic activity
  • Neuroactive Effects : 3-Ethyl derivatives may share zonisamide’s CNS penetration but lack sulfonamide-mediated ion channel effects. exo-THPO’s GABAergic activity contrasts with ethyl-substituted compounds, highlighting substituent-dependent target selectivity .
  • Antimicrobial Potency : Chloro and bromomethyl derivatives exhibit stronger electrophilic properties, enabling covalent interactions with microbial enzymes, whereas ethyl derivatives rely on hydrophobic interactions .

Preparation Methods

Reaction Pathway

  • Claisen-Schmidt Condensation :
    Substituted o-hydroxy acetophenones react with acetaldehyde in the presence of sodium hydroxide to form α,β-unsaturated ketones (butenone derivatives). For ethyl substitution, propanal or ethyl-containing ketones may be employed.

  • Oxime Formation :
    The butenone intermediate reacts with hydroxylamine hydrochloride in ethanol/water to yield 1-(2’-hydroxy aryl)-2-butene-1-oximes.

  • Microwave-Assisted Cyclization :
    Oximes are cyclized on silica gel impregnated with sodium carbonate under microwave irradiation (3–4 minutes, 60–120 mesh silica) to form 3-ethyl-1,2-benzisoxazole derivatives.

Step Reagents/Conditions Yield Key Observations
Claisen-SchmidtNaOH, ethanol/water, reflux~75%Formation of α,β-unsaturated ketones
Oxime FormationHydroxylamine HCl, NaOAc, reflux~83%Oxime intermediates confirmed by IR
CyclizationMicrowave, Na₂CO₃, SiO₂, 3–4 min~85%Clean reaction, minimal byproducts

Example :
Substituting acetaldehyde with propanal in the Claisen-Schmidt step introduces an ethyl group, which positions itself at the 3-position during cyclization.

Cyclization of o-Hydroxy Ketoximes with Ethyl Groups

This approach leverages the inherent reactivity of o-hydroxy ketoximes to form the benzisoxazole ring.

Strategic Synthesis

  • Preparation of o-Hydroxy Ketoximes :
    Ethyl-substituted o-hydroxy acetophenones are synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution.

  • Cyclization :
    The oxime undergoes intramolecular cyclization in the presence of sodium acetate and acetic anhydride, forming the benzisoxazole ring.

Substrate Catalyst Solvent Yield References
o-Hydroxy propanophenoneNaOAc, Ac₂ODMF74.8%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the hydroxyl group on the imine nitrogen, followed by ring closure to form the isoxazole moiety.

Bromination and Alkylation

Though less commonly reported, this method offers a direct route to 3-ethyl derivatives from pre-formed benzisoxazoles.

Reaction Sequence

  • Bromination :
    3-Methyl-1,2-benzisoxazole undergoes benzylic bromination using NBS or Br₂ in CCl₄ to yield 3-bromomethyl intermediates.

  • Alkylation :
    The bromomethyl derivative reacts with sodium ethoxide or Grignard reagents to substitute the bromine with an ethyl group.

Starting Material Reagents Yield Challenges
3-Methyl-1,2-benzisoxazoleNBS, CCl₄60–70%Over-bromination and side reactions

Limitations :
Low selectivity and competing side reactions (e.g., elimination) reduce efficiency.

One-Pot Processes Involving 4-Hydroxycoumarin

Inspired by antiepileptic drug synthesis, this method bypasses isolation of intermediates.

Industrial-Scale Protocol

  • Base-Mediated Cyclization :
    4-Hydroxycoumarin reacts with hydroxylamine in water under alkaline conditions, forming 1,2-benzisoxazole-3-acetic acid.

  • Ethyl Group Introduction :
    Subsequent sulfonation and alkylation steps install the ethyl group, though specific details remain proprietary.

Step Conditions Yield Key Advantage
CyclizationNaOH, H₂O, 84–86°C98%High purity, scalable
Sulfonation/AlkylationPOCl₃, NH₃, 1,2-dichloroethane96%One-pot efficiency

Innovation :
The use of chelating agents (e.g., EDTA) stabilizes intermediates, enabling continuous processing.

Microwave-Assisted Synthesis (Optimized Route)

Shastri’s patented method (2022) highlights microwave technology for rapid and eco-friendly synthesis.

Protocol Highlights

  • Silica-Gel Supported Cyclization :
    Oximes adsorbed on Na₂CO₃-impregnated silica undergo cyclization under microwave irradiation (300–400 W).

  • Purification :
    Products are isolated via filtration and washed with cold water.

Parameter Value Impact
Microwave Power300–400 WAccelerates reaction, minimizes waste
Reaction Time3–4 minutesHigh throughput
Catalyst Loading10% Na₂CO₃ on SiO₂Enhances cyclization efficiency

Outcome :
Yields exceeding 85% with reduced solvent usage, making this method environmentally favorable.

Comparative Analysis of Methods

Method Yield Steps Advantages Limitations
Claisen-Schmidt + Oxime75–85%3High purity, scalableRequires microwave equipment
o-Hydroxy Ketoxime70–75%2Direct ethyl installationLimited substrate versatility
Bromination + Alkylation60–70%2Flexible substitutionLow selectivity, byproducts
One-Pot (4-Hydroxycoumarin)96%2Industrial feasibilityComplex sulfonation steps
Microwave-Assisted85%+3Rapid, eco-friendlyRequires specialized instrumentation

Key Research Findings and Trends

  • Microwave Irradiation :
    Reduces reaction times from hours to minutes, as demonstrated in Shastri’s work.

  • Chelating Agents :
    EDTA stabilizes intermediates in one-pot processes, preventing decomposition.

  • Solvent Selection :
    1,2-Dichloroethane enables efficient extraction and minimizes impurities in industrial protocols.

  • Biological Applications :
    3-Ethyl derivatives exhibit antimicrobial activity, as reported in antimicrobial screenings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-1,2-benzisoxazole?

  • Methodology :

  • Cyclization of oximes : React 2-hydroxyaryl aldoximes or ketoximes with triflic anhydride in dry dichloromethane (DCM) under inert conditions. Neutralize with NaHCO₃ and purify via column chromatography (hexane:ethyl acetate) .
  • Condensation reactions : Reflux substituted benzaldehyde derivatives with triazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
    • Key considerations : Optimize reaction time and temperature using TLC/GC-MS monitoring.

Q. How is the structure of this compound characterized?

  • Analytical techniques :

  • X-ray crystallography : Determines bond angles (e.g., C10–C9–C3 = 113.4°) and intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å) to confirm stereochemistry .
  • NMR/GC-MS : Validate purity and substituent positions, especially for ethyl and benzisoxazole moieties .
    • Structural insights : Deviations from ideal bond angles (e.g., C3–C3a–C4 = 138.2°) indicate steric or electronic effects .

Q. What biological activities are associated with this compound derivatives?

  • Pharmacological profiles :

  • Anticonvulsant activity : Derivatives like zonisamide (3-sulfamoylmethyl-1,2-benzisoxazole) block voltage-sensitive sodium channels, validated via plasma concentration studies in animal models .
  • Anti-inflammatory/analgesic effects : Molecular docking studies predict COX-2 and TNF-α receptor binding, supported by in silico ADMET profiles .

Advanced Research Questions

Q. What methodologies are used to analyze the reaction thermodynamics of benzisoxazole synthesis?

  • Thermodynamic data :

ParameterValueConditionsReference
ΔrH° (hydrolysis)-26.7 ± 2.0 kcal/molAqueous ethanol, 25°C
Tboil364.2 K0.020 atm
  • Application : Use enthalpy data to optimize exothermic steps and reduced-pressure distillation for volatile intermediates.

Q. How can computational methods predict the pharmacological activity of benzisoxazole derivatives?

  • In silico strategies :

  • Molecular docking : Screen derivatives against targets like COX-2 (PDB: 1CX2) using AutoDock Vina, prioritizing compounds with binding energies ≤ -8.0 kcal/mol .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with Ser530) .
    • Validation : Compare computational results with in vitro IC₅₀ values for COX-2 inhibition.

Q. How to resolve contradictions in pharmacological data for benzisoxazole derivatives?

  • Case study : Zonisamide shows anticonvulsant efficacy in animal models but variable neurotoxicity in humans.

  • Approach : Conduct species-specific pharmacokinetic studies (e.g., plasma protein binding in rodents vs. humans) and adjust dosing regimens based on metabolite profiles .
    • Statistical tools : Use ANOVA to isolate confounding variables (e.g., CYP3A4 enzyme induction) in dose-response datasets.

Q. What strategies optimize the regioselectivity in benzisoxazole functionalization?

  • Synthetic control :

  • Electrophilic substitution : Direct ethyl groups to the 3-position using steric directing agents (e.g., bulky Lewis acids) .
  • Microwave-assisted synthesis : Enhance yields of 6-substituted derivatives by 20–30% compared to conventional heating .
    • Characterization : Monitor regioselectivity via <sup>13</sup>C NMR chemical shifts (e.g., C3a at δ 125–130 ppm) .

Q. How to address stability issues in benzisoxazole derivatives during storage?

  • Degradation pathways : Hydrolysis of the isoxazole ring under humid conditions.

  • Mitigation : Store derivatives in anhydrous DCM or acetonitrile at -20°C, with silica gel desiccants .
    • Analytical QC : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and track degradation via HPLC purity assays .

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